molecular formula C18H26O4 B14262119 {4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate CAS No. 185522-11-6

{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate

Cat. No.: B14262119
CAS No.: 185522-11-6
M. Wt: 306.4 g/mol
InChI Key: LGVXTBAXMOEOSN-UHFFFAOYSA-N
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Description

{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate is a chemical compound that features an oxirane (epoxide) ring attached to a phenyl group, which is further connected to an octanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate typically involves the reaction of 4-hydroxybenzyl alcohol with epichlorohydrin to form the oxirane ring. This intermediate is then esterified with octanoic acid under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted derivatives depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

Chemistry

In chemistry, {4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate is used as a building block for the synthesis of more complex molecules. Its reactive oxirane ring makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure allows for the design of novel therapeutic agents targeting specific biological pathways.

Industry

Industrially, this compound is used in the production of epoxy resins and coatings. Its ability to undergo polymerization reactions makes it suitable for creating durable and resistant materials.

Mechanism of Action

The mechanism of action of {4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate involves the reactivity of the oxirane ring. The ring can open under various conditions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane
  • Benzene, 1,1’-methylenebis[4-[(2-oxiranyl)methoxy]-
  • Bisphenol F diglycidyl ether

Uniqueness

{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate is unique due to its combination of an oxirane ring and an octanoate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile for various applications. Its structure also provides distinct properties compared to other similar compounds, such as enhanced reactivity and specific biological interactions.

Properties

CAS No.

185522-11-6

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

[4-(oxiran-2-ylmethoxy)phenyl]methyl octanoate

InChI

InChI=1S/C18H26O4/c1-2-3-4-5-6-7-18(19)22-12-15-8-10-16(11-9-15)20-13-17-14-21-17/h8-11,17H,2-7,12-14H2,1H3

InChI Key

LGVXTBAXMOEOSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

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